molecular formula C20H40O4 B3029483 methyl decanoate;methyl octanoate CAS No. 67762-39-4

methyl decanoate;methyl octanoate

Cat. No.: B3029483
CAS No.: 67762-39-4
M. Wt: 344.5 g/mol
InChI Key: YJBSVLMGKHFEAY-UHFFFAOYSA-N
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Description

Significance of Methyl Decanoate (B1226879) and Methyl Octanoate (B1194180) within the FAME Class

Within the broad category of FAMEs, methyl decanoate and methyl octanoate hold particular significance in academic research. Methyl decanoate is frequently used as a surrogate for the larger methyl esters found in biodiesel derived from sources like rapeseed and soybean. chemicalbook.comllnl.gov Its combustion properties are a key area of study, with research focusing on developing detailed chemical kinetic models to better understand and improve biofuel engine performance. researchgate.netkaust.edu.sa

Similarly, methyl octanoate is recognized for its role in biofuel research. It is used as a component in surrogate fuel models to study the kinetics of oxidation, sometimes in mixtures with other components like ethanol (B145695). sigmaaldrich.comsigmaaldrich.com Beyond biofuels, methyl octanoate is also identified as a volatile flavor component in foods such as blue cheese and soursop. sigmaaldrich.com Both methyl decanoate and methyl octanoate are found in nature; for instance, they have been reported as metabolites in Saccharomyces cerevisiae and have been identified in the aerial parts of plants like Ipomoea purpurea. chemicalbook.commdpi.comherts.ac.uk

Scope and Academic Context of Research on Methyl Decanoate and Methyl Octanoate

The academic research landscape for methyl decanoate and methyl octanoate is multifaceted. A significant portion of research is dedicated to their combustion and thermal decomposition properties, which is vital for their application as biodiesel surrogates. researchgate.netnih.gov Studies have involved experiments in jet-stirred reactors and the development of complex kinetic models to simulate their behavior under various conditions. llnl.govnih.gov For example, research on methyl decanoate combustion has led to the development of skeletal mechanisms involving hundreds of species and thousands of reactions to accurately model its behavior in engines. researchgate.netkaust.edu.sa

The thermophysical properties of these esters, such as thermal conductivity, are also a focus of academic inquiry, as this data is essential for designing equipment like heat exchangers and for combustion modeling. acs.org Furthermore, their identification in natural products and use in the flavor and fragrance industry represent another important area of study. sigmaaldrich.comthegoodscentscompany.com Methyl octanoate, for instance, is described as having a fruity, orange-like odor. nih.gov

Physicochemical Properties of Methyl Decanoate and Methyl Octanoate

Below are the detailed physicochemical properties of methyl decanoate and methyl octanoate.

Table 1: Physicochemical Properties of Methyl Decanoate

Property Value
Molecular Formula C11H22O2 nih.gov
Molecular Weight 186.29 g/mol nih.gov
Appearance Colorless liquid chemicalbook.comnih.gov
Boiling Point 224 °C chemicalbook.comnih.gov
Melting Point -18 °C to -11 °C chemicalbook.comnih.gov
Density 0.8730 g/mL at 20 °C nih.gov
Water Solubility Insoluble chemicalbook.comsigmaaldrich.com
Refractive Index 1.425 at 20°C chemicalbook.com

| Flash Point | 94.44 °C thegoodscentscompany.com |

This table is interactive. Users can sort and filter the data.

Table 2: Physicochemical Properties of Methyl Octanoate

Property Value
Molecular Formula C9H18O2 nih.gov
Molecular Weight 158.24 g/mol nih.gov
Appearance Colorless liquid nih.gov
Boiling Point 194-195 °C sigmaaldrich.com
Melting Point -40 °C stenutz.eu
Density 0.877 g/mL at 25 °C sigmaaldrich.com
Water Solubility Insoluble sigmaaldrich.comsolubilityofthings.com
Refractive Index 1.417 at 20°C sigmaaldrich.com

| Flash Point | 72.78 °C thegoodscentscompany.com |

This table is interactive. Users can sort and filter the data.

Compound Names Mentioned in This Article

Table 3: List of Chemical Compounds

Compound Name
Methyl Decanoate
Methyl Octanoate
Ethanol
Carbon Monoxide
Formaldehyde
Ketene
n-dodecane
ethylene
1-nonene
methyl-2-propenoate
methyl-8-nonenoate
acetaldehyde
1-butene
1,3-butadiene
1,3-cyclopentadiene
benzene
toluene
indene
naphthalene
n-octanoic acid
operculinic acid E
hexadecanoic acid methyl ester
9,12-octadecadienoic acid (Z,Z)-, methyl ester
5-5'-dehydrodiferulic acid
3,7-dimethylquercetin
5,6-dihydroxy-7,8,3',4'-tetramethoxyflavone
tangeretin

Properties

CAS No.

67762-39-4

Molecular Formula

C20H40O4

Molecular Weight

344.5 g/mol

IUPAC Name

methyl decanoate;methyl octanoate

InChI

InChI=1S/C11H22O2.C9H18O2/c1-3-4-5-6-7-8-9-10-11(12)13-2;1-3-4-5-6-7-8-9(10)11-2/h3-10H2,1-2H3;3-8H2,1-2H3

InChI Key

YJBSVLMGKHFEAY-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)OC.CCCCCCCC(=O)OC

Canonical SMILES

CCCCCCCCCC(=O)OC.CCCCCCCC(=O)OC

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Methyl Decanoate and Methyl Octanoate

Natural Occurrence and Biological Sources

Methyl decanoate (B1226879) and methyl octanoate (B1194180) are found in a variety of natural sources, contributing to the chemical composition of floral scents, fermented products, and various plant tissues.

Presence in Angiosperm Floral Volatiles

Floral volatiles are crucial for plant-pollinator interactions, and fatty acid derivatives, including methyl esters, are among the compounds that constitute these complex scents. nozomiscience.org Research has specifically identified methyl decanoate and methyl octanoate in the floral volatiles of certain angiosperms.

In a study of wild Clematis species and their cultivars, both methyl octanoate and methyl decanoate were detected. nozomiscience.orgacs.orgacs.org Notably, higher emission rates of these two compounds were observed in the flowers of the wild species Clematis finetiana (W4). nozomiscience.orgacs.org The presence of these methylated compounds suggests the involvement of O-methyltransferases (OMTs) and SABATH methyltransferase enzymes in their formation within the flowers. nozomiscience.org The biosynthesis of methyl esters like methyl benzoate (B1203000) in snapdragon flowers is known to be regulated by the availability of the substrate and the activity of specific methyltransferases. researchgate.net Similarly, in the night-blooming water lily Victoria cruziana, methyl hexanoate (B1226103) biosynthesis is attributed to SABATH methyltransferases, which could also be involved in the formation of other fatty acid methyl esters. nih.govresearchgate.net

The following table summarizes the detection of methyl decanoate and methyl octanoate in the floral volatiles of selected Clematis species.

Table 1: Emission Rates of Methyl Octanoate and Methyl Decanoate in Clematis Species

Species/Cultivar Code Species Name Methyl Octanoate (ng/g/h) Methyl Decanoate (ng/g/h)
W4 Clematis finetiana High High
C1 Cultivar Detected Detected
C3 Cultivar Detected Detected
C5 Cultivar Detected Detected

Data derived from studies on floral volatiles in Clematis species. nozomiscience.orgacs.org

Production during Microbial Fermentation

Microbial fermentation, particularly in the context of wine production, is a significant source of methyl decanoate and methyl octanoate. The yeast Saccharomyces cerevisiae produces a wide array of volatile compounds during alcoholic fermentation, including various esters that contribute to the final aroma of the beverage. researchgate.net

During wine fermentation, medium-chain fatty acids (MCFAs) such as octanoic acid and decanoic acid are produced by the yeast as by-products of lipid synthesis. researchgate.net These MCFAs can be toxic to the yeast, and one of the detoxification mechanisms involves their conversion into less harmful ethyl and methyl esters. researchgate.net The formation of ethyl esters, such as ethyl octanoate and ethyl decanoate, is well-documented and is influenced by factors like fermentation temperature and the availability of precursor fatty acids. The synthesis of these esters is catalyzed by alcohol acyltransferases. researchgate.net While the focus is often on ethyl esters, the formation of methyl esters also occurs.

A study on the fermentation of Carménère wine at different temperatures showed the presence of both methyl octanoate and methyl decanoate. The production of these esters is part of the broader metabolic activity of yeast, which includes the synthesis of a range of fatty acid methyl esters (FAMEs).

The table below shows the presence of methyl decanoate and methyl octanoate identified in wine fermentation processes.

Table 2: Identification of Methyl Esters in Wine Fermentation

Fermentation Context Yeast Species Compound Identified
Carménère Wine Saccharomyces cerevisiae Methyl Octanoate
Carménère Wine Saccharomyces cerevisiae Methyl Decanoate

Data based on analysis of fatty acid methyl esters during alcoholic wine fermentation.

Identification in Plant Extracts

Methyl decanoate and methyl octanoate have been identified in the extracts of various plants, indicating their synthesis and storage within plant tissues.

Analysis of the volatile extracts of Achillea millefolium (yarrow) has shown the presence of methyl decanoate. Similarly, Astragalus mongholicus is another plant species where methyl decanoate has been naturally found. In the case of Ipomoea purpurea, a member of the Convolvulaceae family, both methyl n-octanoate and methyl n-decanoate have been reported as derivatives from the hydrolysis of resinous compounds characteristic of this plant family.

Furthermore, a study on the volatile compounds of the exotic Colombian fruit Borojó (Alibertia patinoi) revealed that the overripe fruit has a high concentration of fatty acid methyl esters, with methyl hexanoate and methyl octanoate being the main components. The presence of methyl octanoate was confirmed in both static headspace and headspace solid-phase microextraction analyses of the fruit.

The following table summarizes the plant species in which methyl decanoate and/or methyl octanoate have been identified.

Table 3: Plant Sources of Methyl Decanoate and Methyl Octanoate

Plant Species Common Name Compound(s) Identified Plant Part
Alibertia patinoi Borojó Methyl Octanoate Fruit
Astragalus mongholicus Mongolian Milkvetch Methyl Decanoate Not specified
Achillea millefolium Yarrow Methyl Decanoate Flowering aerial parts
Ipomoea purpurea Morning Glory Methyl Octanoate, Methyl Decanoate Aerial parts

Information compiled from phytochemical analyses of the respective plants.

Formation in Specific Organisms and Tissues

The production of fatty acid methyl esters, including methyl decanoate and methyl octanoate, is not limited to higher plants and yeast but also occurs in other organisms such as microalgae. The microalgal strain Thraustochytrium is known to produce docosahexaenoic acid (DHA), and in vitro assays have demonstrated its capability to synthesize fatty acids from acetyl-CoA. The analysis of fatty acids in microalgae often involves their conversion to FAMEs for gas chromatography, indicating the presence of the precursor fatty acids for methyl decanoate and methyl octanoate. Microalgae are considered promising sources for biodiesel, which is primarily composed of FAMEs.

Metabolic Pathways and Enzymatic Conversion

The biosynthesis of methyl decanoate and methyl octanoate is intrinsically linked to the broader pathways of fatty acid and lipid metabolism. These esters are formed through the enzymatic modification of their corresponding fatty acids.

Involvement in Fatty Acid Metabolism and Lipid Metabolism Pathways

Fatty acid methyl esters are derived from fatty acids through a process called transesterification or esterification. In biological systems, this conversion is catalyzed by enzymes. The synthesis of the precursor fatty acids, octanoic acid (C8:0) and decanoic acid (C10:0), occurs through the fatty acid synthase (FAS) pathway. In microalgae and plants, this process takes place in the plastids, starting from acetyl-CoA.

Once synthesized, these medium-chain fatty acids can be incorporated into various lipids or can be substrates for further enzymatic reactions. The formation of methyl esters from free fatty acids can be catalyzed by specific methyltransferases. For instance, research on Mycobacterium has pointed to the enzymatic synthesis of fatty acid methyl esters through carboxyl group alkylation. In plants, SABATH methyltransferases are responsible for methylating a variety of small molecules, including fatty acids, to produce volatile esters. nih.gov

The production of FAMEs is a key step in the analysis of lipid profiles and is also a central process in the production of biodiesel from biological sources like vegetable oils and animal fats. In a biomedical context, the analysis of FAMEs helps in understanding lipid metabolism and its alterations in various health conditions. Studies have shown that fatty acid esters can influence metabolic pathways; for example, they can act as signaling molecules and activate nuclear receptors like peroxisome proliferator-activated receptors (PPARs), which play a role in the control of metabolic pathways. The metabolism of topically applied fatty acid methyl esters in mouse epidermis has demonstrated that these esters can penetrate cells, enter into metabolic pathways, and modify endogenous epidermal lipids.

The general pathway involves the activation of the fatty acid to its acyl-CoA derivative, which can then be esterified with an alcohol. In the case of methyl esters, methanol (B129727) is the alcohol, and the reaction can be catalyzed by lipases or other ester-forming enzymes.

The table below lists the key metabolic processes and enzymes involved in the formation of methyl decanoate and methyl octanoate.

Table 4: Metabolic Processes and Enzymes in the Formation of Methyl Decanoate and Methyl Octanoate

Metabolic Process Key Enzymes/Enzyme Families Precursors Products
Fatty Acid Synthesis Fatty Acid Synthase (FAS) Acetyl-CoA, Malonyl-CoA Octanoic acid, Decanoic acid
Esterification/Methylation Methyltransferases (e.g., SABATH), Lipases Octanoic acid, Decanoic acid, S-adenosyl-methionine (as methyl donor) or Methanol Methyl octanoate, Methyl decanoate
Lipid Metabolism Acyl-CoA Synthetases, Acyltransferases Fatty acids, Acyl-CoAs Complex lipids, Esters

This table provides a generalized overview of the metabolic context for the biosynthesis of methyl decanoate and methyl octanoate.

Role in Enzyme Interactions and Broader Biochemical Processes

While methyl decanoate and methyl octanoate are recognized as metabolites in various organisms, including being produced by Saccharomyces cerevisiae (yeast), detailed research on their specific roles in direct enzyme interactions and broader biochemical processes is limited. nih.govnih.gov As esters of medium-chain fatty acids, their biochemical significance is often considered in the context of their precursors, decanoic and octanoic acid, and their metabolic breakdown products.

In a broader sense, these methyl esters are part of the vast network of cellular lipids and their derivatives. They can be utilized as a source of carbon and energy by various microorganisms. The initial step in their assimilation often involves enzymatic hydrolysis by esterases to release methanol and the corresponding fatty acid (decanoic or octanoic acid). These fatty acids can then enter central metabolic pathways, such as β-oxidation, to generate acetyl-CoA, which fuels the citric acid cycle for energy production.

Their presence as volatile organic compounds in plants, contributing to floral scent, suggests a primary role in ecological interactions, such as attracting pollinators. mdpi.com While this is a critical biological function, it is an indirect interaction with the biochemistry of other organisms. Further research is needed to elucidate more direct and specific enzymatic and regulatory roles of methyl decanoate and methyl octanoate within the cells that produce them.

ω-Oxidation Pathway in Biotransformation Processes

While β-oxidation is the primary degradation pathway for fatty acids, the ω-oxidation pathway serves as an alternative route, particularly for medium-chain fatty acids like decanoic and octanoic acid, the parent acids of methyl decanoate and methyl octanoate. osti.govrsc.orgkaust.edu.sa This pathway occurs primarily in the endoplasmic reticulum of liver and kidney cells in vertebrates. rsc.org

The ω-oxidation pathway becomes more significant when β-oxidation is defective. osti.gov The process involves three key steps:

Hydroxylation: The terminal methyl group (the ω-carbon) of the fatty acid is hydroxylated to form a primary alcohol. This reaction is catalyzed by a mixed-function oxidase system involving cytochrome P450 enzymes and requires NADPH as a cofactor. rsc.org

Oxidation to an Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde by alcohol dehydrogenase, with NAD+ acting as the electron acceptor. rsc.org

Oxidation to a Dicarboxylic Acid: Finally, the aldehyde group is oxidized to a carboxylic acid by aldehyde dehydrogenase, again using NAD+ as the oxidant. This results in the formation of a dicarboxylic acid. rsc.org

The resulting dicarboxylic acids are more water-soluble and can be further metabolized via β-oxidation from either end of the molecule or be excreted. nih.gov This pathway is not only a means of fatty acid catabolism but also plays a role in the production of signaling molecules and biopolyesters in some organisms. rsc.org

Correlation with Nucleotide Metabolism in Fermentation Systems

Direct evidence specifically linking methyl decanoate and methyl octanoate to nucleotide metabolism in fermentation systems is not well-documented in current scientific literature. However, we can infer potential indirect correlations through the central metabolic pathways that are active during fermentation.

Fermentation is a metabolic process that produces ATP in the absence of oxygen. wikipedia.org During fermentation by organisms like Saccharomyces cerevisiae, glucose is metabolized through glycolysis to pyruvate (B1213749). This process generates ATP, the primary energy currency of the cell, which is a nucleotide (adenosine triphosphate). wikipedia.orgncert.nic.in

Since the breakdown of methyl decanoate and methyl octanoate (following hydrolysis to their respective fatty acids) can feed into central metabolic pathways that produce ATP and other essential precursors, there is an indirect link to the energy-dependent processes of nucleotide synthesis. However, a direct regulatory role or correlation between the presence of these specific methyl esters and the modulation of nucleotide metabolic pathways during fermentation has yet to be established.

Putative Biosynthetic Pathways of Floral Volatiles involving Methylation Enzymes (e.g., O-methyltransferases, SABATH enzymes)

Methyl decanoate and methyl octanoate are known components of floral volatiles in some plant species, contributing to their characteristic scent. mdpi.com The biosynthesis of these volatile esters is believed to occur through the action of specific methylation enzymes.

The key enzymes implicated in this process belong to the SABATH family of methyltransferases . nih.govnih.gov These enzymes catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a small molecule substrate, in this case, the carboxyl group of decanoic acid or octanoic acid. nih.gov

The general reaction is as follows:

Decanoic acid + S-adenosyl-L-methionine → Methyl decanoate + S-adenosyl-L-homocysteine Octanoic acid + S-adenosyl-L-methionine → Methyl octanoate + S-adenosyl-L-homocysteine

While many SABATH methyltransferases have been characterized for their activity on aromatic compounds like salicylic (B10762653) acid and benzoic acid, the specific enzymes responsible for the methylation of medium-chain fatty acids like decanoate and octanoate are less studied. nih.gov However, the diversity within the SABATH family suggests that different members have evolved to accept a wide range of substrates. The expression of these enzymes in floral tissues and at specific developmental stages would be tightly regulated to control the emission of scent.

Peroxy Radical Unimolecular Reaction Pathways in Oxidation Kinetics

The oxidation of fatty acid methyl esters, including methyl decanoate and methyl octanoate, is a critical process in combustion and atmospheric chemistry, and it proceeds through complex radical chain reactions. A key aspect of this is the unimolecular reactions of peroxy radicals (ROO•), which are formed by the addition of molecular oxygen to alkyl radicals.

Isomerization (H-atom shift): An intramolecular hydrogen atom transfer from a carbon atom to the peroxy radical moiety, forming a hydroperoxy alkyl radical (•QOOH). The rate of this reaction is highly dependent on the structure of the transition state ring.

Concerted Elimination: Some peroxy radicals can undergo concerted reactions to eliminate smaller, stable molecules.

Decomposition: At higher temperatures, the peroxy radicals can decompose back to the initial alkyl radical and O2.

For methyl decanoate, kinetic models include numerous elementary reactions describing its oxidation. osti.govllnl.gov Similarly, for methyl octanoate, detailed kinetic models with hundreds of species and thousands of reactions have been developed to predict its oxidation behavior under various conditions. kaust.edu.sakaust.edu.saresearchgate.net These models show that the formation of various oxygenated intermediates is a result of these complex peroxy radical unimolecular reactions. researchgate.net

Quantum chemical calculations on simpler methyl peroxy radicals show that concerted H-atom shift and O2 addition pathways can be thermodynamically favorable. rsc.org These fundamental studies provide a basis for understanding the more complex reaction pathways of larger methyl esters like methyl decanoate and methyl octanoate.

Link between Fatty Acid and Lipoic Acid Synthetic Pathways

A fascinating intersection of metabolic pathways is the link between fatty acid synthesis and the biosynthesis of lipoic acid, an essential cofactor for several key enzymatic complexes in central metabolism. This connection is particularly relevant to octanoate, the precursor acid to methyl octanoate.

The de novo synthesis of lipoic acid utilizes an eight-carbon fatty acid, octanoic acid, as its starting point. Specifically, it is the octanoyl group attached to an acyl carrier protein (ACP), forming octanoyl-ACP , that is the direct precursor. Octanoyl-ACP is an intermediate in the mitochondrial fatty acid synthesis (FASII) pathway.

The biosynthesis of lipoic acid from octanoyl-ACP involves two main steps:

Octanoyl Transfer: The octanoyl group is transferred from ACP to a specific lysine (B10760008) residue on the lipoyl domains of its target enzymes (e.g., pyruvate dehydrogenase complex). This reaction is catalyzed by an octanoyltransferase.

Sulfur Insertion: Two sulfur atoms are inserted into the octanoyl chain at carbons 6 and 8 by the enzyme lipoate synthase, a radical SAM enzyme, to form the di-thiolane ring characteristic of lipoic acid.

Therefore, the availability of octanoyl-ACP from the fatty acid synthesis pathway is a prerequisite for lipoic acid synthesis. This provides a direct biochemical link between the metabolism of an eight-carbon fatty acid and the production of a vital enzyme cofactor. While this pathway directly involves octanoate, and thus is related to methyl octanoate, a similar direct link for decanoate in a major metabolic pathway is not as well established.

Enzymatic and Chemical Synthesis Methodologies

Enzymatic Synthesis Approaches

Enzymatic synthesis predominantly utilizes lipases and peroxygenases to catalyze the formation of these methyl esters. These biocatalysts offer a green and sustainable alternative to traditional chemical synthesis.

Lipases (EC 3.1.1.3) are a versatile class of enzymes that catalyze the hydrolysis of triglycerides and can also be used for esterification and transesterification reactions in non-aqueous environments. nih.gov Their utility in producing methyl esters like methyl decanoate (B1226879) and methyl octanoate (B1194180) is well-documented.

Candida antarctica lipase (B570770) B (CALB) is a widely used and highly stable enzyme in biocatalysis. nih.govnih.gov Its immobilization on various supports enhances its stability and allows for its reuse, making it a cost-effective option for industrial applications. mdpi.comrsc.org Immobilized CALB is effective in both hydrolysis and esterification reactions. nih.govnih.gov For instance, it can catalyze the hydrolysis of esters and is also employed in the esterification of fatty acids with alcohols to produce esters. researchgate.netmdpi.com The enzyme exhibits high activity over a range of pH and temperatures, particularly when immobilized. mdpi.com For example, CALB immobilized on a silica-lignin matrix showed maximum activity at pH 8 and 40°C. mdpi.com

The general mechanism for lipase-catalyzed esterification follows a ping-pong bi-bi mechanism, where the fatty acid first binds to the enzyme, followed by the release of water, and then the alcohol binds to the acylated enzyme to form the ester. nih.gov

Table 1: Properties of Immobilized Candida antarctica Lipase B (CALB)

Property Observation Reference
Optimal pH 8 mdpi.com
Optimal Temperature 40°C mdpi.com
Stability Retains over 80% activity after 20 reaction cycles mdpi.com

| Mechanism | Ping-pong bi-bi | nih.gov |

Transesterification, or alcoholysis, is a common method for producing fatty acid methyl esters (FAMEs), including methyl decanoate and methyl octanoate. nih.govyoutube.com This process involves the reaction of a triglyceride with an alcohol, typically methanol (B129727), in the presence of a catalyst to yield FAMEs and glycerol. nih.gov Lipases are effective biocatalysts for transesterification, offering a greener alternative to chemical catalysts like sodium hydroxide (B78521). youtube.comresearchgate.net

Lipase-catalyzed transesterification can be carried out using various forms of the enzyme, including immobilized versions to improve reusability and process efficiency. nih.gov For example, lipase from Pseudomonas cepacia has been immobilized on metal-organic frameworks for biodiesel production through transesterification. acs.org In a model system, lipase was shown to effectively catalyze the transesterification of methyl laurate and oleyl alcohol within cellulose-coated oil-in-water emulsion particles, demonstrating the feasibility of this reaction in an aqueous-dominant medium. nih.gov The use of innovative supports like electrospun polyhydroxybutyrate (B1163853) (PHB) nanofibers is also an area of active research for immobilizing lipases for efficient transesterification.

The application of microwave irradiation in enzymatic esterification has been shown to significantly accelerate the reaction, leading to shorter reaction times and higher yields compared to conventional heating methods. asianpubs.orgnih.govacs.org This technique has been successfully applied to the synthesis of various fatty acid esters. nih.gov

In the synthesis of fatty acid sugar esters, microwave heating in combination with a biphasic solvent system containing an ionic liquid demonstrated that Novozym 435 (an immobilized form of CALB) could achieve a 90% conversion of oleic acid in just 30 minutes. asianpubs.orgresearchgate.net Similarly, the microwave-assisted enzymatic synthesis of emollient esters like isopropyl myristate and isopropyl palmitate showed that high conversions could be achieved in as little as 5 minutes, saving significant processing time and energy. nih.govacs.org While specific data on methyl decanoate and methyl octanoate is limited, the principle is directly applicable to their synthesis from the corresponding fatty acids and methanol.

Table 2: Comparison of Conventional vs. Microwave-Assisted Enzymatic Esterification

Parameter Conventional Heating Microwave Irradiation Reference
Reaction Time Can take several hours (e.g., 360 min) Significantly reduced (e.g., 5-70 min) nih.gov
Energy Consumption Higher Lower nih.gov

| Ester Conversion | High | Comparable or higher | nih.govacs.org |

The substrate specificity of lipases is a crucial factor in the production of specific methyl esters. This specificity is determined by the shape and physicochemical properties of the enzyme's binding site. mdpi.comnih.gov Lipases can be categorized based on the geometry of their binding sites, which can be crevice-like, funnel-like, or tunnel-like. mdpi.comnih.gov

Different lipases exhibit varying preferences for fatty acids of different chain lengths. mdpi.com For instance, studies on recombinant Candida rugosa lipase isozymes showed that LIP1 had the highest catalytic efficiency for the production of fatty acid methyl esters from soybean oil. nih.gov Research on Candida antarctica lipase B has shown a 10-fold change in substrate specificity when moving from heptane (B126788) to acetonitrile (B52724) as the solvent, highlighting the influence of the reaction medium on enzyme performance. nih.gov Specifically, the Vm/Km value for ethyl octanoate was compared to that of octanoic acid, indicating differential selectivity. nih.gov Some lipase variants have been shown to have a broad chain length spectrum, being able to convert fatty acid methyl esters ranging from C5 to C14. tudelft.nl This broad specificity can be advantageous for the production of a range of methyl esters, including methyl octanoate and methyl decanoate.

Unspecific peroxygenases (UPOs, EC 1.11.2.1) represent another class of enzymes with significant potential for fatty acid valorization. tudelft.nllivescience.iocsic.es These enzymes can catalyze the selective oxyfunctionalization of fatty acids and their esters, introducing new functional groups into the hydrocarbon chain. tudelft.nlresearchgate.net

A mutant peroxygenase, AaeUPO-Fett, has been demonstrated to selectively hydroxylate fatty acid methyl esters, such as methyl decanoate. tudelft.nlresearchgate.net This initial hydroxylation step opens up pathways for further enzymatic transformations. For example, a multi-enzymatic cascade has been developed to convert methyl decanoate into (S)-2-nonanol. researchgate.net In this cascade, AaeUPO-Fett first hydroxylates methyl decanoate, which is then further converted through the action of other enzymes. researchgate.net Another demonstrated cascade involves the conversion of methyl decanoate to methyl 8-(acetyloxy)octanoate. researchgate.net These enzymatic cascades showcase the potential to produce a variety of valuable chemicals from fatty acid esters.

Table 3: Enzymatic Cascade for the Conversion of Methyl Decanoate

Starting Material Key Enzyme(s) Product(s) Reference
Methyl Decanoate AaeUPO-Fett, SyADH, BVMOAfl838 Methyl 8-(acetyloxy)octanoate researchgate.net

Protein Engineering of ω-Transaminases for Synthesis of Octanoate Derivatives

ω-Transaminases (ω-TAs) are powerful biocatalysts for manufacturing chiral amines, which are crucial pharmaceutical building blocks, by converting ketones into amines. mdpi.comfrontiersin.org These pyridoxal (B1214274) 5′-phosphate (PLP) dependent enzymes catalyze the reversible transfer of an amino group from a donor to an acceptor. frontiersin.org A significant limitation of many wild-type ω-TAs is their narrow substrate scope, often restricted to smaller molecules. nih.govnih.gov

Protein engineering has become a critical tool to overcome this challenge. mdpi.com By modifying the active site of the enzyme, its substrate-binding pocket can be enlarged to accommodate bulkier substrates, such as those required for producing octanoate derivatives. nih.govnih.gov For instance, researchers have successfully engineered an (S)-selective ω-TA from Ochrobactrum anthropi (OATA). Through site-directed mutagenesis of residues in the active site, variants were created with significantly improved activity towards α-keto acids larger than pyruvate (B1213749). nih.govnih.gov The L57A variant, for example, showed a 48-fold increase in activity for 2-oxopentanoic acid, demonstrating the potential for creating variants that can handle even larger substrates relevant to octanoate structures. nih.govnih.gov This approach of rational design, guided by computational modeling, allows for the targeted modification of enzymes to enhance their catalytic efficiency and expand their utility for synthesizing complex chemical compounds. frontiersin.orgalmacgroup.com

Enzyme VariantSubstrateFold Increase in ActivityReference
OATA L57A2-Oxopentanoic acid48x nih.govnih.gov
OATA L57AL-Norvaline56x nih.govnih.gov

Chemical Synthesis Methodologies

Conventional chemical synthesis remains a primary route for producing methyl decanoate and methyl octanoate, utilizing well-understood reactions like esterification and transesterification.

Direct esterification involves the reaction of a carboxylic acid (decanoic acid or octanoic acid) with an alcohol (methanol) in the presence of a catalyst to form the corresponding ester and water. youtube.com This reaction is reversible, so strategies are often employed to remove water and drive the reaction towards the product side. scirp.org

The process is relatively slow and typically requires a catalyst. scirp.org Solid acid catalysts, such as the ion-exchange resin Amberlyst-15, are effective for the esterification of decanoic acid. researchgate.net Kinetic studies on the esterification of medium-chain fatty acids, including octanoic and decanoic acids, have been performed to optimize reaction conditions such as temperature and molar ratios of reactants. scirp.orgresearchgate.net For example, research on the esterification of decanoic acid with ethanol (B145695) using Amberlyst-15 identified optimal conditions of a 1:7 molar ratio (acid to alcohol) at 348 K. researchgate.net

Transesterification is the most common method for producing biodiesel, which is a mixture of fatty acid methyl esters. nih.govyoutube.com In this process, triglycerides (the primary components of vegetable oils and animal fats) react with a short-chain alcohol, typically methanol, in the presence of a catalyst. mdpi.comnih.gov The reaction proceeds in a stepwise manner, converting triglycerides first to diglycerides, then to monoglycerides, and finally to glycerol, releasing one methyl ester molecule at each step. nih.gov

Reactive distillation is an advanced process that combines chemical reaction and distillation in a single unit. This integration can improve conversion, simplify downstream processing, and reduce energy costs. researchgate.net However, the synthesis of methyl decanoate via reactive distillation presents significant challenges. researchgate.netresearcher.life The wide difference in boiling points between methanol and decanoic acid makes it difficult to maintain both reactants in the reaction zone of the distillation column. researchgate.netbrad.ac.uk

To address this, various configurations have been studied, including the semi-batch distillation column (SBD) and the integrated conventional batch distillation column (i-CBD). brad.ac.uk Research shows that the performance of these systems depends on the feed composition. The i-CBD column performs better in terms of energy consumption and production time when excess methanol is used, while the SBD column is more efficient when the reactants are in equimolar amounts. researcher.lifebrad.ac.uk These systems aim to overcome the equilibrium limitations of the esterification reaction to achieve high product purity and conversion. researchgate.netresearchgate.net

Reactive Distillation ColumnOptimal ConditionAdvantageReference
i-CBDExcess Methanol in FeedBetter performance, maximum energy savings brad.ac.uk
SBDEquimolar Reactants in FeedBetter performance than i-CBD brad.ac.uk

Biotechnological Production Platforms

Biotechnological routes offer a renewable alternative to chemical synthesis, leveraging microbial metabolism to produce valuable chemicals.

Certain microorganisms are known to produce glycolipids, which are surface-active compounds composed of a carbohydrate linked to lipid chains. researchgate.net Mannosylerythritol lipids (MELs) are a prominent class of glycolipids produced by yeasts like Pseudozyma and fungi such as Ustilago maydis. researchgate.netinternationalscholarsjournals.com These MELs contain fatty acids, primarily medium and long-chain fatty acids, as part of their structure. researchgate.net

Genetically Modified Microorganisms for Methyl Ketone Production (via methyl decanoate as intermediate)

The industrial production of methyl ketones, which have significant applications in the fragrance, flavor, and biofuel industries, has traditionally relied on chemical synthesis. researchgate.netnih.gov However, recent advancements in metabolic engineering have enabled the development of microbial platforms for their sustainable production. nih.gov Genetically modified microorganisms, particularly Escherichia coli and Pseudomonas taiwanensis, have been engineered to produce medium-chain methyl ketones by leveraging and redirecting their native fatty acid metabolism. researchgate.netnih.gov In these engineered pathways, intermediates of fatty acid synthesis, such as β-ketoacyl-acyl carrier proteins (β-ketoacyl-ACPs) or β-ketoacyl-Coenzyme A (β-ketoacyl-CoAs), serve as the direct precursors to methyl ketones. For instance, a C10 intermediate like 3-oxodecanoyl-ACP is the precursor for the C9 methyl ketone, 2-nonanone.

The core strategy involves creating a functional biosynthetic pathway that channels intermediates from the fatty acid cycle towards methyl ketone synthesis. researchgate.netnih.gov A common approach, first demonstrated in E. coli, involves the overexpression of two key enzymes originally identified in wild tomato (Solanum habrochaites): a β-ketoacyl-ACP thioesterase (encoded by shmks2) and a β-keto acid decarboxylase (encoded by shmks1). researchgate.netnih.govnih.gov The thioesterase hydrolyzes the β-ketoacyl-ACP to release a free β-keto acid, which is then decarboxylated by the second enzyme to form the final methyl ketone product. researchgate.netnih.gov

Further enhancements to this pathway in E. coli have been achieved through extensive metabolic engineering. researchgate.net One successful strategy involved re-engineering the β-oxidation pathway to promote the accumulation of β-ketoacyl-CoA thioesters. nih.gov This was accomplished by overexpressing a heterologous acyl-CoA oxidase and the native E. coli gene fadB, while deleting fadA to block the subsequent step in β-oxidation. nih.govdntb.gov.ua Interestingly, researchers discovered that the native E. coli thioesterase, FadM, was highly effective at hydrolyzing these β-ketoacyl-CoA intermediates, outperforming the plant-derived MKS2 enzyme in some contexts. nih.govresearchgate.net

To further boost production titers, engineers have implemented several additional modifications. Deleting competing metabolic pathways that lead to the formation of fermentation byproducts like ethanol, lactate, and acetate (B1210297) helps redirect carbon flux toward methyl ketone synthesis. researchgate.netnih.gov Other strategies include balancing the expression of key fatty acid regulatory and transport proteins (FadR and FadD), consolidating the necessary genes onto a single plasmid, and optimizing codon usage for heterologous genes. lbl.gov These combined efforts have led to substantial increases in methyl ketone production, with titers reaching several grams per liter in fed-batch fermentations. researchgate.netlbl.gov

The success of these strategies has been extended to other microbial hosts. Pseudomonas taiwanensis VLB120, known for its high tolerance to organic solvents and efficient redox cofactor regeneration, has emerged as a particularly promising chassis for methyl ketone production. nih.govbiorxiv.org By implementing similar pathway engineering strategies, researchers have achieved even higher titers and yields in this organism compared to early E. coli strains. biorxiv.org

The table below summarizes key research findings on methyl ketone production using genetically modified microorganisms.

MicroorganismKey Genetic Modifications / Overexpressed GenesCulture ConditionsResulting Methyl Ketone(s)Titer AchievedReference(s)
Escherichia coli MG1655Overexpression of shmks1 & shmks2 from S. habrochaites.Flask experiments2-nonanone, 2-undecanone, 2-tridecanone~6 mg/L researchgate.netnih.gov
E. coli MG1655Deletion of adhE, ldhA, poxB, pta; Overexpression of shmks1 & shmks2.Optimized oxygen levels2-nonanone, 2-undecanone, 2-tridecanone~500 mg/L researchgate.netnih.gov
E. coliRe-engineered β-oxidation (fadB, acyl-CoA oxidase overexpression; fadA deletion); Overexpression of fadM.Fed-batch glucose fermentationC11-C15 methyl ketones3.4 g/L researchgate.netlbl.gov
E. coliOverexpression of fadR, fadD; Pathway gene consolidation.Fed-batch fermentation (~45h)C11-C15 methyl ketones3.4 g/L (~40% of max. theoretical yield) researchgate.netlbl.gov
Pseudomonas taiwanensis VLB120Implementation of E. coli pathway (truncated β-oxidation).Fed-batch fermentationMethyl ketones2.1 g/L biorxiv.org
P. taiwanensis VLB120 Δ6 pProdDeletion of competing pathways (fadA2, tesB, pha operon).Fed-batch fermentation with in-situ extractionMethyl ketones9.8 g/L (53% of max. theoretical yield) nih.govbiorxiv.org

Analytical Chemistry in Research on Methyl Decanoate and Methyl Octanoate

Chromatographic Techniques for Identification and Quantification

Chromatography, particularly gas-phase separation, stands as the cornerstone for analyzing methyl decanoate (B1226879) and methyl octanoate (B1194180). These methods leverage the volatility of these esters, which are often derived from less volatile fatty acids to facilitate analysis. gcms.czrestek.com The conversion of fatty acids to their corresponding methyl esters (FAMEs) is a standard derivatization procedure that increases volatility and improves peak shape, leading to more accurate and reliable analytical data. restek.coms4science.at

Gas Chromatography (GC) and High-Resolution GC

Gas chromatography is a premier technique for the analysis of FAMEs, including methyl octanoate and methyl decanoate. restek.com The use of high-resolution capillary columns, as opposed to older packed column technology, provides significantly more efficient separations, which is crucial when dealing with complex mixtures of fatty acids. gcms.czrestek.com Capillary columns with polyethylene (B3416737) glycol (Carbowax-type) or highly polar biscyanopropyl stationary phases are commonly employed to resolve a wide range of saturated and unsaturated FAMEs. restek.coms4science.at

The combination of Gas Chromatography with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a powerful approach for FAME analysis.

GC-FID: This configuration is a robust and widely used method for the quantitative analysis of FAMEs. s4science.atnih.gov The FID provides high sensitivity and a linear response over a wide concentration range, making it ideal for determining the amount of each ester present in a sample. s4science.at While primarily quantitative, retention time data from GC-FID can be used for identification by comparing it to known standards. thermofisher.com For instance, in a GC-FID analysis using a metal column, methyl octanoate and methyl decanoate showed distinct retention times. thermofisher.com

GC-MS: This is the gold standard for the identification of compounds. nih.gov The mass spectrometer separates ions based on their mass-to-charge ratio, providing a unique fragmentation pattern or "mass spectrum" for each compound, which acts as a chemical fingerprint. researchgate.net In one study, GC-MS was used to analyze extracts from a hydrolyzed protein, successfully identifying methyl octanoate, with the resulting mass spectrum being identical to the one in the NIST library. researchgate.net This method is particularly advantageous for analyzing complex biological samples where definitive identification is crucial. nih.gov GC-MS is also integral to metabolomics, where it is used to identify and quantify a broad range of small molecules, including FAMEs. nih.gov

The table below presents retention data for methyl octanoate and methyl decanoate from GC-based analyses.

CompoundRetention Time (min) thermofisher.comKovats Retention Index nih.gov
Methyl octanoate 3.011083
Methyl decanoate 3.761282

Gas chromatography-tandem mass spectrometry (GC-MS/MS) offers an enhanced level of selectivity and sensitivity for identifying metabolites in complex samples. nih.gov This technique involves multiple stages of mass analysis, which helps to reduce chemical noise and differentiate target compounds from matrix interferences. nih.gov

A study focused on developing a rapid and green analytical method for FAMEs in aqueous samples utilized headspace solid-phase microextraction (SPME) followed by GC-MS/MS. nih.gov This approach allowed for the successful determination of 24 different FAMEs, including methyl octanoate and methyl decanoate. The method was validated over a wide concentration range, demonstrating its robustness for quantitative analysis. nih.gov The limits of detection (LOD) and quantification (LOQ) for both compounds were determined, highlighting the sensitivity of the technique. nih.gov

The table below shows the validation parameters for the GC-MS/MS analysis of methyl octanoate and methyl decanoate in aqueous samples. nih.gov

CompoundCalibration Range (ng L⁻¹)LOD (ng L⁻¹)LOQ (ng L⁻¹)
Methyl octanoate 10–1,5000.998914
Methyl decanoate 10–1,5000.998414

Gas chromatography coupled with tandem differential mobility spectrometry (GC-tandem DMS) introduces an additional dimension of separation based on the mobility of ions in an electric field. nih.gov This technique is particularly useful for separating ions of specific fatty acid alkyl esters (FAAEs) from the effluent of a gas chromatograph, even when they elute closely together. nih.gov

In a study analyzing FAAEs with carbon numbers from 8 to 20, which includes methyl octanoate and methyl decanoate, DMS was used to characterize the protonated monomers and proton-bound dimers formed via atmospheric pressure chemical ionization. nih.gov The differences in the field-dependent mobility coefficients of the ions allowed for their separation. This dual-stage ion filtering can isolate specific FAMEs within seconds, demonstrating a powerful tool for rapid and selective analysis in complex mixtures like biodiesels without significant charge suppression issues. nih.gov The combination of GC with DMS provides enhanced selectivity, which is valuable when chromatographic separation alone is insufficient. nih.govescholarship.org

Comprehensive two-dimensional gas chromatography (GC×GC) coupled with a flame ionization detector (FID) or a time-of-flight mass spectrometer (TOF-MS) provides exceptional separation power for analyzing highly complex mixtures, such as the bio-oils produced from biomass pyrolysis. researchgate.net GC×GC utilizes two columns with different stationary phases to separate the sample, resulting in a structured two-dimensional chromatogram with significantly higher peak capacity and resolution compared to single-dimension GC. embrapa.br

In the analysis of bio-oils from the pyrolysis of fruit residues, GC×GC-TOF/MS was able to identify over a hundred different compounds. researchgate.net While this specific study did not list methyl octanoate or methyl decanoate, the technique is well-suited for resolving the complex array of oxygenated compounds, including esters, that are characteristic of pyrolysis effluents. The structured nature of the 2D chromatogram aids in the identification of unknown compounds based on their physicochemical properties. embrapa.br

Headspace Gas Chromatography (HS-GC) and HS-GC/IMS for Volatile Compound Profiling

Headspace sampling is a sample preparation technique designed for the analysis of volatile organic compounds (VOCs) within a solid or liquid matrix. perkinelmer.comrfppl.co.in The sample is sealed in a vial and heated, causing volatile compounds to partition into the gas phase (headspace) above the sample. rfppl.co.in An aliquot of this headspace is then injected into the GC system, preventing non-volatile matrix components from contaminating the instrument. perkinelmer.comfilab.fr

This technique is valuable for profiling volatile compounds and has been used to identify methyl octanoate and methyl decanoate in plant extracts. mdpi.com HS-GC is particularly useful for trace-level analysis as the analytes are concentrated in the headspace. perkinelmer.com

Combining headspace sampling with GC and ion mobility spectrometry (HS-GC-IMS) provides a rapid, sensitive, and non-destructive method for establishing volatile fingerprints of various samples. mdpi.comresearchgate.net GC-IMS adds another layer of separation based on the drift time of ions through a chamber, allowing for the characterization of volatile compounds with high accuracy. nih.govnih.gov This technique has been successfully applied to analyze the volatile profiles of foods and other biological materials, differentiating samples based on their unique chemical signatures. mdpi.comnih.gov

Automation in Sample Preparation for FAME Analysis

The analysis of fatty acids, which are frequently converted to their more volatile fatty acid methyl esters (FAMEs) for gas chromatography (GC), has been significantly enhanced by the automation of sample preparation. This automation addresses the laborious and time-consuming nature of traditional manual methods, leading to increased sample throughput and improved reproducibility. creative-proteomics.comnih.gov Robotic workstations, such as the Zymate Laboratory Automation System, have been employed to automate the transesterification of glyceride samples into FAMEs. agriculturejournals.cznih.gov These systems can handle multiple samples simultaneously, performing tasks such as reagent addition, heating, mixing, and extraction, culminating in a dilute hexane (B92381) solution of FAMEs ready for GC analysis. creative-proteomics.comagriculturejournals.cz

Automated sample preparation systems offer several advantages over manual procedures. They can significantly reduce the amount of solvents and reagents used, by as much as 50-fold in some cases, which lowers the cost per analysis and minimizes operator exposure to hazardous chemicals. nih.gov Furthermore, automation leads to better precision and accuracy. For instance, an automated acid-catalyzed preparation of FAME standards, including methyl decanoate, demonstrated an average relative standard deviation (RSD) of 1.2%, compared to 2.7% for the manual method. nih.gov

Both acid-catalyzed and base-catalyzed reactions are amenable to automation. nih.gov Base-catalyzed transesterification, often using sodium methoxide, is a rapid, single-step process that occurs at room temperature. agriculturejournals.cz Acid-catalyzed methods, while also effective, may require heating. creative-proteomics.com The choice of method depends on the nature of the sample, as base-catalyzed reactions are not effective for free fatty acids. nih.gov

The following table provides a comparative overview of manual versus automated sample preparation for FAME analysis, highlighting the improvements in key analytical parameters.

Table 1: Comparison of Manual and Automated FAME Sample Preparation

ParameterManual PreparationAutomated PreparationReference
Sample ThroughputLowHigh (e.g., up to 200 samples/day) creative-proteomics.com
Precision (RSD)Higher (e.g., 2.7%)Lower (e.g., 1.2%) nih.gov
Reagent ConsumptionHighSignificantly Reduced (up to 50-fold) nih.gov
Operator InterventionHighMinimal nih.gov

Application as Analytical Reference Standards

Methyl decanoate and methyl octanoate serve as crucial analytical reference standards in the field of chromatography, particularly for the analysis of fatty acids. nih.govmdpi.com Their availability in high purity from various chemical suppliers allows for their use in the development, validation, and calibration of analytical methods. researchgate.net As reference standards, they provide a benchmark for the identification and quantification of fatty acids in a wide array of samples, including edible oils, biofuels, and biological matrices. nih.govmdpi.comresearchgate.net

In gas chromatography (GC), compounds are typically identified based on their retention time compared to a known reference standard. nih.gov By injecting a pure standard of methyl decanoate or methyl octanoate, analysts can confirm the presence of these specific FAMEs in a sample mixture. Moreover, these standards are essential for creating calibration curves, which are used to determine the concentration of the analytes in the sample. researchgate.net This is achieved by plotting the response of the detector (e.g., peak area) against known concentrations of the standard.

The use of an internal standard (IS) is a common practice in quantitative analysis to correct for variations in sample preparation and instrument response. researchgate.net An internal standard is a compound that is added in a constant amount to all samples, standards, and blanks. While odd-chain fatty acid methyl esters like methyl heptadecanoate are often preferred as internal standards because they are less likely to be naturally present in samples, methyl decanoate and methyl octanoate can also be used depending on the sample matrix. For example, in the analysis of FAMEs in beer wort, a GC-flame ionization (GC-FID) method was developed and validated using a standard mixture that included methyl decanoate and methyl octanoate. researchgate.net

Metabolomics Approaches using GC-MS and LC-MS

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, heavily relies on advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.gov These platforms are instrumental in obtaining comprehensive metabolic profiles and identifying potential biomarkers for various physiological and pathological states. The combination of GC-MS and LC-MS is often employed to achieve broader coverage of the metabolome, as the two techniques are complementary in the types of molecules they can effectively analyze. researchgate.net

GC-MS is particularly well-suited for the analysis of volatile and semi-volatile compounds. For non-volatile metabolites like fatty acids, a derivatization step, such as conversion to FAMEs, is necessary to increase their volatility for GC analysis. nih.gov This makes GC-MS an ideal tool for fatty acid profiling in metabolomics studies. LC-MS, on the other hand, is adept at analyzing a wider range of compounds, including larger and more polar molecules, without the need for derivatization.

Identification of Differential Metabolites in Biological Matrices

A key goal in many metabolomics studies is to identify differential metabolites, which are molecules that show a significant change in abundance between different biological groups (e.g., healthy vs. diseased). These differential metabolites can provide insights into the biochemical pathways affected by a particular condition and may serve as potential biomarkers for diagnosis or prognosis.

In the context of food science, a study on the volatile compounds in Gouda cheeses of varying ages found that the concentrations of several esters, including methyl decanoate (referred to as methyl caprate), were higher in younger cheeses. agriculturejournals.cz This suggests that the levels of this metabolite change during the cheese ripening process.

In clinical research, alterations in fatty acid metabolism have been implicated in various diseases, including cancer. While broad changes in fatty acid profiles are often observed, the identification of specific fatty acid esters as differential metabolites is an active area of investigation. For instance, a study of liver tissue from a mouse model of Huntington's disease revealed significantly higher levels of several monounsaturated and polyunsaturated fatty acids compared to wild-type mice, indicating a clear alteration in fatty acid metabolism in this neurodegenerative disorder. Although this study did not specifically report on methyl decanoate and methyl octanoate, it highlights the potential for fatty acid esters to serve as differential metabolites in disease states.

Characterization of Volatile Organic Compounds (VOCs) in Complex Samples

Methyl decanoate and methyl octanoate are recognized as volatile organic compounds (VOCs) that can contribute to the aroma and flavor profiles of various complex samples, particularly in the food and beverage industry. The characterization of these VOCs is often performed using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS. agriculturejournals.cznih.gov

In the analysis of cheese aroma, numerous esters, including both methyl and ethyl esters, are known to impart a wide range of fruity notes. A study on Gouda cheese identified methyl decanoate as one of the volatile compounds present, with higher concentrations found in younger cheeses. agriculturejournals.cz Similarly, research on Niva, a type of blue cheese, identified a range of volatile compounds, including three esters, although their concentrations were relatively low. nih.gov

The aroma of fermented beverages is also heavily influenced by their VOC profile. Studies on beer, wine, and cider have employed various sample preparation techniques to recover and identify a wide range of VOCs, including esters. In the analysis of pear syrups, GC-MS was used to identify 127 VOCs, with esters being a significant class of compounds contributing to the aroma. The following table presents a summary of studies where methyl esters have been identified as part of the VOC profile in complex food samples.

Table 2: Identification of Methyl Esters as VOCs in Complex Samples

Sample TypeAnalytical TechniqueKey FindingsReference
Gouda CheeseHS-SPME-GC-MSMethyl decanoate identified as a volatile compound, with higher concentrations in younger cheeses. agriculturejournals.cz
Fermented SausagesGC-OlfactometryCharacterized by numerous esters, both ethyl and methyl, contributing fruity notes to the aroma.
Pear SyrupsHS-SPME-GC-MSIdentified 127 VOCs, with butanoic acid, 2-methyl-, methyl ester being a key differential compound.
Fermented Beverages (Beer, Wine, Cider)GCxGC-TOFMSDifferent sample preparation methods recover varying profiles of VOCs, including esters.

Ecological and Biological Significance Non Clinical

Role as Volatile Organic Compounds (VOCs) in Plant Biology

The emission of VOCs is a vital strategy for plants, enabling them to interact with their environment in numerous ways. Methyl decanoate (B1226879) and methyl octanoate (B1194180) are among the diverse array of these compounds, contributing to a plant's chemical profile and mediating its ecological relationships.

The scent of a flower is a complex mixture of volatile compounds, and both methyl decanoate and methyl octanoate can be integral components of these bouquets. Their presence and concentration are highly variable, depending on the plant species and even the specific cultivar.

For instance, a study on various wild Clematis species and their cultivars revealed the presence of both methyl octanoate and methyl decanoate in their floral scents. maxapress.com The emission rates of these compounds differed significantly among the species and cultivars studied. In particular, the wild species designated as W4 exhibited higher emission rates of both methyl octanoate and methyl decanoate compared to other wild species and cultivars. maxapress.commaxapress.com This highlights the intraspecific variation in floral volatile profiles.

Another example is the water lily (Nymphaea colorata), which releases a blend of 11 volatiles, including methyl decanoate as a fatty acid derivative component. nih.gov The composition of floral scents is not static; it can change throughout the day and with the age of the flower, a phenomenon that is often linked to pollinator activity patterns. Research on Cymbidium ensifolium has shown that the emission of another methyl ester, methyl jasmonate, is developmentally and rhythmically controlled, peaking at certain times of the day and stages of flower development. nih.gov While this study did not focus on methyl decanoate or methyl octanoate, it illustrates the dynamic nature of floral scent emission.

The following table summarizes the presence of methyl decanoate and methyl octanoate in the floral scents of different plant species based on available research:

Plant SpeciesMethyl Decanoate PresentMethyl Octanoate PresentReference
Clematis spp. (various wild and cultivars)YesYes maxapress.commaxapress.com
Nymphaea colorata (Water Lily)YesNot specified nih.gov

The floral scents containing methyl decanoate and methyl octanoate play a crucial role in attracting pollinators. maxapress.com The specific blend of volatiles acts as a chemical cue, guiding insects and other animals to the flower to facilitate pollination. The variation in scent composition, as seen in Clematis, likely contributes to attracting different types of pollinators. maxapress.com

Beyond attracting beneficial insects, these VOCs can also be involved in defending plants against herbivores. wikipedia.orgnih.gov When a plant is damaged by an herbivore, it can trigger the release of a specific blend of volatiles. wikipedia.orgicrisat.org These herbivore-induced plant volatiles (HIPVs) can have several defensive functions. They can directly repel herbivores or act as a deterrent to feeding. nih.govicrisat.org Additionally, HIPVs can serve as an indirect defense mechanism by attracting the natural enemies of the herbivores, such as parasitic wasps or predatory mites. wikipedia.orgicrisat.org The release of these chemical signals essentially calls for "bodyguards" to protect the plant. The specific composition of the HIPV blend can be unique to the plant and the herbivore species involved, creating a highly specific signaling system. icrisat.org

While the direct role of methyl decanoate and methyl octanoate in the herbivore defense of specific plants is an area requiring more targeted research, their nature as fatty acid derivatives suggests their potential involvement in these complex defensive strategies. nih.gov

The production of floral volatiles like methyl decanoate and methyl octanoate is under genetic control. The biosynthetic pathways that create these compounds involve a series of enzymatic reactions. For example, in Clematis, the presence of methyl esters like methyl octanoate and methyl decanoate suggests the involvement of O-methyltransferase (OMT) and SABATH methyltransferase enzymes in their production. maxapress.com The expression of the genes encoding these enzymes is a critical factor in determining the final volatile profile of a flower. nih.gov

Environmental factors can also significantly influence the emission of these compounds. Light, for instance, plays a crucial role. Studies on Arabidopsis thaliana have shown that changes in light quality, such as the red to far-red light ratio that occurs in dense vegetation, can suppress the emission of both constitutive and induced VOCs. nih.gov This indicates that the competitive environment of a plant can directly impact its chemical signaling capabilities. Other environmental stressors can also modulate volatile emissions, as plants adjust their chemical defenses in response to various threats. nih.gov The interplay between genetics and the environment ultimately shapes the dynamic and ecologically significant volatile profile of a plant.

Function as Insect Pheromones and Attractants

In the insect world, chemical communication is paramount, and methyl decanoate and methyl octanoate serve as important signals for various species. They can act as pheromones, which are chemicals used for communication between individuals of the same species, or as kairomones, which are beneficial to the receiver but not the emitter.

One of the well-documented roles of these compounds is as attractants for the greater wax moth, Galleria mellonella, a pest of beehives. apidologie.orgherts.ac.uk Research has demonstrated that synthetic methyl octanoate and methyl decanoate are attractive to female G. mellonella. apidologie.org Notably, methyl octanoate was found to be as effective as n-nonanal, a known component of the wax moth's sex pheromone, in laboratory bioassays. apidologie.org This suggests that these compounds could mimic or be part of the natural pheromone blend that guides the moths.

Beyond the greater wax moth, these esters have been identified as attractants for other Lepidopteran species as well. google.com For instance, they are listed as potential attractants for the codling moth (Cydia pomonella). google.com The specificity of these attractants can be quite high, with different but structurally related compounds attracting different species. For example, while methyl octanoate is an attractant for some species, ethyl 4-methyloctanoate has been identified as a major component of the male-produced aggregation pheromone of the rhinoceros beetle, Oryctes rhinoceros. nih.govguaminsects.net

The following table highlights some insect species for which methyl decanoate and/or methyl octanoate act as attractants:

Insect SpeciesCompoundType of AttractantReference
Galleria mellonella (Greater Wax Moth)Methyl octanoate, Methyl decanoateAttractant for females apidologie.orgherts.ac.uk
Cydia pomonella (Codling Moth)Methyl decanoate, Methyl octanoatePotential bisexual attractant google.com

The attractive properties of methyl decanoate and methyl octanoate have led to research into their use in "attract-and-kill" strategies for pest management. apidologie.orggoogle.com This approach involves using the attractant to lure pests to a trap or a bait that contains a killing agent, such as an insecticide. This method offers a more targeted approach to pest control compared to broad-spectrum pesticide applications, as it specifically targets the pest species that are drawn to the lure. researchgate.net

For the greater wax moth, the effectiveness of methyl octanoate as an attractant makes it a potential candidate for use in such control strategies. apidologie.org Similarly, the identification of these compounds as attractants for agricultural pests like the codling moth opens up possibilities for developing novel pest management tools. google.com The principle of the attract-and-kill method has been successfully explored for other insects, such as the oriental fruit fly, using different attractants like methyl eugenol (B1671780) in combination with insecticides. researchgate.net This demonstrates the viability of the strategy, which could be adapted using methyl decanoate and methyl octanoate for relevant pest species. The development of such targeted methods is a key area of research in sustainable agriculture, aiming to reduce reliance on conventional pesticides.

Presence in Food Volatile Profiles and Flavor Research

Methyl decanoate and methyl octanoate are fatty acid methyl esters (FAMEs) that contribute to the complex aroma profiles of a variety of food products. Their presence is a result of the esterification of decanoic and octanoic acids with methanol (B129727), respectively. These reactions can occur naturally during ripening and fermentation processes or as a result of processing and aging. Research into the volatile composition of foods has identified these esters in fruits, cheeses, and meat products, where they contribute a range of fruity, waxy, and wine-like notes.

Detailed Research Findings

In Fruits:

Both esters have been identified in the volatile profiles of several fruits. A study on eight peach varieties grown in the Eastern Balkan Peninsula detected methyl decanoate in all of them, with relative concentrations varying between 0.57% and 1.34% of the total identified volatile compounds. nih.gov Methyl octanoate was also reported as a volatile component in peaches and nectarines. nih.govoup.comresearchgate.net In a study of 'Big Top' nectarines and 'Early Rich' peaches, methyl octanoate was identified as one of the volatile compounds. oregonstate.edu Another analysis of peach varieties also listed methyl octanoate as a contributor to the aroma, describing its scent as green, sweet, orange, and herbal. oup.com

In Cheese:

The flavor of cheese is a complex matrix of compounds derived from the breakdown of fats, proteins, and lactose. While ethyl esters are often more prevalent, methyl esters also play a role. Research on Spanish cured ewes' milk cheeses identified methyl esters, including methyl decanoate, although they were present in smaller proportions (0.7%) compared to organic acids and ketones. oregonstate.edu In studies of Serra da Estrela cheese, a Portuguese ewe's milk cheese, various volatile compounds are identified, with free fatty acids being the dominant family. researchgate.netmdpi.com The presence of methyl esters is noted in the broader context of cheese aroma development, which involves a multitude of enzymatic and chemical reactions. academicjournals.orgnadiaberenstein.com

Methyl octanoate has been identified in the volatile emissions of blue cheese, contributing to its complex aroma profile. oregonstate.eduoregonstate.edu Research on the maturation of chorizo, a fermented sausage, showed that the concentration of methyl octanoate significantly increased during the ripening process, suggesting its formation through microbial esterase activity. thegoodscentscompany.com

In Meat Products:

Analysis of mutton has provided quantitative data on methyl decanoate. A study comparing wet- and dry-aged mutton patties found that the concentration of methyl decanoate was higher in the dry-aged samples (0.370 mg/g) compared to the wet-aged ones (0.263 mg/g). nih.govresearchgate.net In this particular study, methyl octanoate was not detected in either sample. nih.gov Another study on the volatile compounds in Hu and Tan sheep also identified methyl decanoate. nih.gov

In Other Food Products:

Methyl octanoate has been identified, though not quantified, in the volatile profiles of cassava and grape juice. It has also been noted as a component in some coconut milk products. oup.com

It is a common finding in flavor research that while methyl esters like methyl decanoate and methyl octanoate are present and contribute to the aroma, their ethyl counterparts (ethyl decanoate and ethyl octanoate) are often found in higher concentrations and are considered to have a greater impact on the characteristic fruity notes of many fermented foods and beverages. oregonstate.edu

Interactive Data Table: Presence of Methyl Decanoate in Food Volatiles

Food ProductPresenceConcentrationResearch Findings
Mutton (Dry-Aged) Detected0.370 mg/gHigher concentration compared to wet-aged mutton. nih.govresearchgate.net
Mutton (Wet-Aged) Detected0.263 mg/gLower concentration compared to dry-aged mutton. nih.govresearchgate.net
Peach (various cultivars) Detected0.57% - 1.34% (relative concentration)Present in all eight studied varieties. nih.gov
Asian Pear DetectedNot QuantifiedIdentified as a volatile constituent. academicjournals.orgresearchgate.net
Sheep's Milk Cheese Detected0.7% (as part of total methyl esters)Part of the volatile profile of cured ewes' milk cheeses. oregonstate.edu

Interactive Data Table: Presence of Methyl Octanoate in Food Volatiles

Food ProductPresenceConcentrationResearch Findings
Chorizo DetectedIncreased during ripeningConcentration significantly increased during the 28-day maturation period. thegoodscentscompany.com
Peach & Nectarine DetectedNot QuantifiedIdentified as a volatile compound contributing to the aroma. oup.comresearchgate.netoregonstate.edu
Blue Cheese DetectedNot QuantifiedIdentified in volatile emissions. oregonstate.edu
Cassava DetectedNot QuantifiedIdentified in volatile emissions.
Grape Juice DetectedNot QuantifiedIdentified in volatile emissions.

Advanced Research Applications and Studies

Combustion Mechanism Research

Methyl decanoate (B1226879) and methyl octanoate (B1194180) are pivotal in combustion research, serving as surrogates for the complex fatty acid methyl esters (FAMEs) found in biodiesel. Their defined structures facilitate detailed investigations into the chemical kinetics of ignition, oxidation, and pyrolysis, which is essential for optimizing engine performance and developing cleaner alternative fuels.

Studies on Ignition Delay Mechanisms and Ammonia (B1221849) Addition Effects for Methyl Decanoate

The ignition delay time is a critical parameter in engine combustion, and understanding the mechanisms that govern it for biodiesel surrogates like methyl decanoate is a key area of research. Studies have shown that the addition of ammonia (NH₃) to methyl decanoate affects its ignition delay. mdpi.combibliotecacpi.cl Specifically, research indicates that increasing the molar amount of ammonia in the mixture leads to a longer ignition delay time for methyl decanoate within certain temperature ranges. mdpi.combibliotecacpi.cl This effect is most pronounced in the negative temperature coefficient (NTC) region, a phenomenon observed in the combustion of many hydrocarbon fuels. mdpi.combibliotecacpi.cl

Further analysis reveals that ammonia addition weakens the elementary reactions that both promote and inhibit the decomposition of methyl decanoate, ultimately reducing its consumption and production rates. mdpi.combibliotecacpi.cl These findings are significant for the potential use of ammonia as a carbon-free fuel to be co-fired with biodiesel.

Kinetic Modeling of Oxidation and Pyrolysis

To accurately predict and simulate the combustion behavior of biodiesel, researchers develop detailed chemical kinetic models for the oxidation and pyrolysis of its surrogate molecules. osti.gov These models encompass a vast network of elementary reactions that describe the fuel's breakdown and the subsequent formation of various products. For methyl decanoate, detailed kinetic models have been developed to cover both high and low-temperature oxidation pathways. osti.govllnl.gov These models are validated against experimental data from various setups, including jet-stirred reactors and shock tubes. osti.govllnl.gov

A key feature of these models is their ability to replicate the early formation of carbon dioxide, a characteristic unique to the combustion of biofuels due to the presence of the ester group in the fuel molecule. llnl.gov Similarly, for methyl octanoate, detailed chemical kinetic models have been developed to study its oxidation under various conditions, providing good agreement with experimental data on intermediate species. researchgate.net The development of these models is crucial for understanding auto-ignition phenomena and for the broader simulation of biodiesel combustion. osti.govllnl.gov

Use as Biodiesel Surrogates in Combustion Studies

Methyl decanoate and methyl octanoate are widely used as surrogates for biodiesel in combustion studies because their chemical properties are representative of the larger methyl esters found in fuels derived from sources like rapeseed and soybean. llnl.govllnl.gov Their use allows for more fundamental and systematic investigations into how factors such as carbon chain length influence combustion characteristics like ignition delay and flame speed. llnl.govacs.org

For instance, methyl decanoate has been used as a standalone surrogate or as a component in surrogate mixtures to study autoignition under high-pressure conditions relevant to internal combustion engines. acs.org These studies, often conducted in shock tubes and jet-stirred reactors, provide essential data for the development and validation of the detailed kinetic models discussed previously. llnl.govllnl.gov The insights gained from studying these simpler molecules are then applied to understand the combustion of more complex, real-world biodiesel fuels. llnl.gov

Biotransformation for Industrial Chemicals

The use of microorganisms to convert renewable feedstocks like methyl decanoate into valuable chemicals is a cornerstone of green chemistry. This biotransformation approach offers a sustainable alternative to traditional chemical synthesis.

Conversion of Methyl Decanoate to Sebacic Acid via ω-Oxidation

A significant application of methyl decanoate biotransformation is its conversion to sebacic acid, a dicarboxylic acid used in the production of polymers, plasticizers, and lubricants. nih.govdoaj.org This conversion is typically achieved using yeast strains, such as Candida tropicalis, which possess the necessary enzymes for ω-oxidation. researchgate.net In this biochemical pathway, the terminal methyl group of the decanoate molecule is oxidized to a carboxylic acid group.

The process often requires an initial induction step, using a substance like decane, to activate the enzymes in the ω-oxidation pathway before the methyl decanoate is introduced. nih.govdoaj.orgresearchgate.net This ensures that the yeast is prepared for the biotransformation, leading to the production of sebacic acid. nih.govdoaj.orgresearchgate.net

Challenges and Optimization in Biotransformation Processes (e.g., intermediate toxicity, substrate limiting conditions)

While biotransformation holds great promise, there are challenges to overcome to achieve high-yield, industrial-scale production. A primary issue in the conversion of methyl decanoate to sebacic acid is the toxicity of intermediate products, such as decanoic acid, to the microorganisms. nih.govdoaj.org Even at low concentrations, decanoic acid can inhibit the biotransformation process and affect the viability of the yeast cells. nih.govdoaj.orgresearchgate.net

Another challenge is the accumulation of other intermediates like 10-hydroxydecanoic acid, which can also inhibit the oxidation process. nih.govdoaj.org Furthermore, the low solubility of methyl decanoate in the aqueous fermentation medium can create substrate-limiting conditions, hindering the efficiency of the conversion. nih.gov To address these issues, researchers are exploring strategies such as substrate-limiting feeding during the induction phase to prevent the buildup of toxic intermediates. nih.govdoaj.org While this has shown to improve the productivity of sebacic acid, the accumulation of some inhibitory intermediates can still occur, indicating that further optimization of the process is necessary. nih.govdoaj.org

Role in Other Research Areas

Beyond their foundational applications, methyl decanoate and methyl octanoate are instrumental in several specialized fields of study. Their distinct properties are leveraged to establish standards, evaluate performance in energy applications, serve as precursors in chemical synthesis, and investigate biological pathways.

Reference for API Fatty Acid Standards in Drug Development

In the field of pharmaceutical drug development, the purity and precise quantification of active pharmaceutical ingredients (APIs) and excipients are paramount. Methyl decanoate and methyl octanoate serve as critical analytical reference standards for this purpose. They are utilized in chromatographic techniques, such as gas chromatography (GC), to develop and validate methods for identifying and quantifying fatty acid esters in various pharmaceutical preparations.

The use of these compounds as standards ensures the accuracy and reproducibility of analytical tests, which are essential for quality control throughout the drug development lifecycle. Their stability and high purity allow for the precise calibration of analytical instruments, enabling researchers and manufacturers to detect and quantify trace amounts of related fatty acid impurities in drug formulations.

Evaluation as Components in Fuel Additives

Methyl decanoate and methyl octanoate are significant components of biodiesel and are frequently used as representative surrogate molecules in fuel research. Scientists study their thermophysical and combustion properties to understand and predict the behavior of biodiesel fuels.

A key area of investigation is the thermal conductivity of these esters across wide temperature and pressure ranges, which is crucial data for designing and modeling heat exchangers and the combustion processes within engines. rsc.org Furthermore, detailed chemical kinetic models have been developed specifically for methyl decanoate to simulate its oxidation and combustion. rsc.org These models are essential for understanding biofuel performance, including phenomena like the early formation of carbon dioxide, which is characteristic of ester-based fuels. rsc.org This research facilitates the optimization of biodiesel blends and the design of more efficient engines.

Table 1: Research Parameters for Fuel Component Evaluation

CompoundProperty StudiedTemperature Range (K)Pressure Range (MPa)Application
Methyl DecanoateThermal Conductivity293.15 - 523.150.1 - 15Biodiesel Combustion Modeling
Methyl OctanoateThermal Conductivity293.15 - 523.150.1 - 15Biodiesel Combustion Modeling
Methyl DecanoateKinetic Combustion Model800 - 12501Biodiesel Surrogate Simulation

Catalytic Studies for Hydrocarbon Production

Methyl decanoate and methyl octanoate are extensively used as model compounds in catalytic studies aimed at converting biomass-derived fatty acids into renewable alkanes, which are suitable for use as "green diesel" or bio-jet fuel. The primary process studied is hydrodeoxygenation (HDO), which removes oxygen from the ester molecule.

Research in this area focuses on the development and performance of various catalysts under different reaction conditions. aalto.fi These catalysts are often bifunctional, possessing both a metal site (for hydrogenation) and an acidic support (for dehydration/cracking reactions). rsc.org Zeolites, such as ZSM-5 and Y-type zeolite, are common support materials due to their unique pore structures and adjustable acidity, which influence the selectivity of the reaction. mdpi.comyoutube.comyoutube.com Studies have shown that catalysts like sulphided NiMo/γ-Al2O3 and noble metals such as Rhodium on a Zirconia support (Rh/ZrO2) are effective for these conversions. aalto.fiacs.org The reaction pathways can lead to different hydrocarbon products; for instance, the HDO of methyl heptanoate (B1214049) can yield both hexane (B92381) (via decarbonylation) and heptane (B126788). acs.org

Table 2: Catalytic Conversion of Methyl Esters to Hydrocarbons

Feedstock (Model Compound)CatalystKey ProductsReaction Type
Methyl HeptanoateSulphided NiMo/γ-Al2O3n-Heptane, n-HexaneHydrodeoxygenation
Methyl HeptanoateRh/ZrO2Hexane, HeptaneHydrodeoxygenation / Decarbonylation
Methyl StearateRu/HZSM-5Heptadecane, OctadecaneHydrodeoxygenation
Lauric Acid (related fatty acid)Ni₅Mo₇/SiO₂DodecaneHydrodeoxygenation

Investigated as Antidiabetic Agents (Methyl Decanoate)

Research into the biological activities of fatty acid esters has included investigations into their potential effects on metabolic disorders like type 2 diabetes. While direct development of methyl decanoate as a primary antidiabetic drug is not extensive, its role and the role of related molecules are explored through their interaction with key biological targets that regulate glucose metabolism.

One area of interest is the inhibition of enzymes like α-glucosidase, which breaks down carbohydrates in the digestive tract. Delaying carbohydrate digestion is a therapeutic strategy for managing post-meal blood glucose spikes. Studies have shown that other fatty acid esters, such as methyl palmitate, can act as inhibitors of α-glucosidase. nih.gov While specific studies focusing solely on methyl decanoate's inhibitory action are less common, the principle that fatty acid esters can interact with this enzyme provides a basis for further investigation.

Another relevant target is the family of peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which are crucial regulators of glucose and lipid metabolism. nih.govmdpi.com Agonists of PPARγ, such as the thiazolidinedione class of drugs, are used to improve insulin (B600854) sensitivity. nih.gov The potential for fatty acids and their derivatives to interact with and modulate the activity of PPARs is an active area of research for developing new therapies for type 2 diabetes. nih.gov

Comparative Analysis of Methyl Decanoate and Methyl Octanoate

Similarities in Biosynthetic Pathways and Metabolic Roles

Methyl decanoate (B1226879) and methyl octanoate (B1194180), as esters of medium-chain fatty acids (MCFAs), share fundamental similarities in their biosynthetic origins and primary metabolic functions. MCFAs are defined as fatty acids with hydrocarbon chains containing 6 to 12 carbon atoms. scirp.org The biosynthetic pathway for both compounds generally involves two core processes: the synthesis of the fatty acid backbone and its subsequent esterification.

In most biological systems, including plants and microorganisms, fatty acids are synthesized de novo from acetyl-CoA through the concerted action of acetyl-CoA carboxylase and fatty acid synthase (FAS) enzyme complexes. nih.govlibretexts.org This process builds the carbon chain two units at a time. The synthesis of octanoic acid (C8) and decanoic acid (C10) occurs within this general pathway. Once the fatty acids are synthesized, they can be esterified with an alcohol, in this case, methanol (B129727), to form the corresponding fatty acid methyl ester. researchgate.netnih.gov This transesterification reaction, which can be catalyzed by acids or bases, is a common route for FAME production in both industrial applications and biological systems. researchgate.netsatyensaha.com

Metabolically, the fatty acids from which these esters are derived (octanoic acid and decanoic acid) are recognized as important energy substrates. nih.gov MCFAs are transported to the liver and undergo β-oxidation, a process that breaks them down into acetyl-CoA units, which then enter the citric acid cycle for energy (ATP) production. scirp.orgresearchgate.net This efficient metabolism makes them a ready source of energy. scirp.org In insects, internal fatty acids are crucial energy sources and act as precursors for a variety of other compounds, including waxes and pheromones. researchgate.net Therefore, both methyl octanoate and methyl decanoate are linked to central energy metabolism and serve as building blocks or signaling molecules derived from the fatty acid pool.

Differences in Specific Reactions or Biological Activities

Despite their similar biosynthetic origins, the slight difference in carbon chain length between methyl octanoate (C9H18O2) and methyl decanoate (C11H22O2) leads to distinct biological activities, particularly in chemical communication among insects. Both compounds have been identified as semiochemicals—chemicals involved in communication—but they often target different species, highlighting the specificity of insect olfactory systems.

Methyl octanoate is recognized for its role as a pheromone, a chemical substance produced and released into the environment by an animal affecting the behavior or physiology of others of its own species. It has been specifically identified as a pheromone for rhinoceros beetles. scirp.org In contrast, methyl decanoate acts as an attractant for other insect species, including certain Lepidoptera moths like the wax moth (Galleria mellonella) and some fruit flies. acs.org It is also listed as a component in novel attractants for the codling moth. researchgate.net This specificity indicates that the olfactory receptors in these insects can distinguish between the two-carbon difference in chain length, triggering different behavioral responses.

Furthermore, some studies have identified these compounds in contexts where their specific roles may differ. For example, in studies of the mosquito Aedes aegypti, methyl octadecanoate (a longer-chain FAME) was found to have a deterrent effect on oviposition, while the related fatty acids had an attractive effect. researchgate.net While this does not directly compare methyl octanoate and decanoate, it illustrates that even within the same class of compounds, biological activities can vary significantly. In the plant kingdom, both methyl octanoate and methyl decanoate have been identified in the extracts of Ipomoea purpurea, where they are thought to be derived from the hydrolysis of resinous compounds characteristic of the Convolvulaceae family. kit.edu Their co-occurrence suggests they may have complementary or perhaps subtly different functions within the plant, potentially related to defense or attracting pollinators. A study on Bridelia stipularis fixed oils found that methyl decanoate was a major component in leaf and stem oils and showed strong antibacterial activity against E. coli. nih.gov

Comparative Volatile Emission Profiles in Biological Systems

Gas chromatography-mass spectrometry (GC-MS) analyses of various plant volatiles have identified both esters, though often not in the same study or at comparable levels. For instance, a comprehensive study of 40 apple cultivars identified a wide range of volatile compounds, including numerous esters, but did not report a consistent co-occurrence of both methyl octanoate and methyl decanoate across the cultivars, indicating that their production can be cultivar-specific. scirp.orgresearchgate.net Another analysis of delicious apple juices also focused on other esters as the primary aroma-active compounds. nih.gov

However, evidence of their co-emission exists. A phytochemical analysis of the dichloromethane (B109758) extract of the aerial parts of Ipomoea purpurea reported the presence of both methyl n-octanoate and methyl n-decanoate. kit.edu This finding confirms that a single plant can produce and emit both compounds simultaneously. In the context of orchid fragrances, analyses have identified a vast array of volatile compounds, but the presence and quantity of specific methyl esters like octanoate and decanoate can differ significantly between species, contributing to their unique scents that attract specific pollinators. nih.govgoogle.com

The following table summarizes the known presence of these compounds in the volatile emissions of different biological systems.

Biological SystemMethyl Octanoate DetectedMethyl Decanoate DetectedReference
Ipomoea purpurea (Morning Glory)YesYes kit.edu
Rhinoceros Beetle (Pheromone)YesNo scirp.org
Wax Moth / Codling Moth (Attractant)NoYes researchgate.netacs.org
Bridelia stipularis (Leaf/Stem Oil)Not ReportedYes (Major Component) nih.gov

Relative Reactivity and Kinetic Studies

The chemical reactivity of methyl octanoate and methyl decanoate is largely governed by the ester functional group, but their slight difference in alkyl chain length can influence reaction kinetics. This is particularly evident in reactions like saponification (base-catalyzed hydrolysis) and esterification.

Studies on the saponification of FAMEs have shown that the reaction rate is dependent on the length of the fatty acid chain. Research using a tubular reactor found that the apparent diffusion constant during saponification decreases as the carbon number of the fatty acid methyl ester increases. This suggests that the smaller methyl octanoate would have a higher diffusion constant and thus a faster saponification rate than methyl decanoate under these conditions. Another study on FAME saponification in alcoholic hydroxide (B78521) solutions noted that saponification rate constants are strongly dependent on the carboxylic acid chain length. researchgate.net

Kinetic studies on the esterification of the parent carboxylic acids with an alcohol also provide insight into the relative reactivity. A comparative study on the esterification of hexanoic, octanoic, and decanoic acids with n-octyl alcohol found differences in kinetic parameters. While the study focused on the alcohol chain length's effect, the data for octanoic acid and decanoic acid under identical catalytic conditions (sulfuric acid) can be compared.

The table below presents comparative kinetic data for the esterification of the parent acids of methyl octanoate and methyl decanoate.

ReactionAcidCatalystActivation Energy (Ea)Reference
Esterification with n-octanolOctanoic AcidSulfuric AcidNot explicitly separated, but trends discussed
Esterification with n-octanolDecanoic AcidSulfuric AcidNot explicitly separated, but trends discussed
Esterification with methanolDecanoic AcidAmberlyst 1539.4 kJ/mol

Note: Direct comparative kinetic data under identical conditions is scarce. The data presented reflects findings from related studies.

The activation energy for the esterification of decanoic acid with methanol was found to be 39.4 kJ/mol. While a direct value for octanoic acid under the same conditions was not provided in the searched literature, the general trend observed in saponification suggests that methyl octanoate would exhibit slightly faster reaction kinetics than methyl decanoate due to its smaller size, which can reduce steric hindrance and increase diffusion rates.

Emerging Research Directions and Future Perspectives

Elucidation of Specific Methyltransferase Enzymes Involved in Biosynthesis

The biosynthesis of methyl esters in nature is a critical area of research, with S-adenosyl-L-methionine (SAM)-dependent methyltransferases playing a pivotal role. nih.gov These enzymes catalyze the transfer of a methyl group from SAM to a variety of substrates, including fatty acids. nih.govbiocompare.com While the general mechanism of SAM-dependent methylation is understood as a nucleophilic substitution reaction, the specific enzymes responsible for the methylation of C8 (octanoic) and C10 (decanoic) fatty acids are not yet fully characterized. nih.govnih.gov

Future research will focus on identifying and characterizing the specific natural product methyltransferases (NPMTs) involved in the biosynthesis of methyl octanoate (B1194180) and methyl decanoate (B1226879) in various organisms. nih.gov This involves genomic and proteomic approaches to discover enzymes with the desired substrate specificity. A significant challenge is the broad substrate range of many known methyltransferases. nih.gov For instance, a juvenile hormone acid O-methyltransferase from Drosophila melanogaster (DmJHAMT) shows activity on fatty acids from C12 to C16. nih.gov Engineering such promiscuous enzymes through techniques like structure-guided mutagenesis could enhance their specificity and activity towards C8 and C10 fatty acids, creating efficient biocatalysts for targeted synthesis. nih.gov

Table 1: Classification of SAM-Dependent Methyltransferases

Class Methyl-Accepting Atom Key Features Representative Substrates
O-Methyltransferases Oxygen Largest class of NPMTs (54%) Hydroxyl groups on catechols, flavonoids, fatty acids
N-Methyltransferases Nitrogen Comprise 23% of NPMTs Amine groups in alkaloids, proteins, and DNA
C-Methyltransferases Carbon Comprise 18% of NPMTs Carbon atoms in various metabolites

This table provides a general classification of methyltransferases based on the atom that accepts the methyl group, a framework relevant for identifying enzymes for fatty acid esterification. nih.gov

Further Optimization of Biotechnological Production Processes

The shift towards sustainable chemical production has spurred interest in biotechnological routes to methyl decanoate and methyl octanoate. Current research focuses on optimizing these processes to improve yield, efficiency, and economic viability. A key strategy is the use of enzymatic synthesis, often employing lipases as biocatalysts for the esterification of fatty acids. mdpi.comresearchgate.net However, challenges such as enzyme inhibition by the ester product can limit conversion rates. mdpi.comresearchgate.net

Future optimization will leverage statistical methods like Response Surface Methodology (RSM) to systematically analyze the interplay of various reaction parameters. researchgate.nettechno-press.org This approach has been successfully used to determine the optimal conditions for producing FAMEs, including reaction time, substrate molar ratio, and catalyst concentration. techno-press.org For enzymatic processes, research will continue to explore strategies to overcome product inhibition, such as optimizing substrate feeding strategies. mdpi.comresearchgate.net Furthermore, the development of whole-cell biocatalysts and fermentation processes offers a promising avenue, with reports indicating that biotechnological production can reduce greenhouse gas emissions by up to 90% compared to conventional chemical synthesis. herts.ac.uk

Table 2: Parameters for Optimization in FAME Production

Parameter Description Optimization Goal Reference Method
Reaction Time Duration of the synthesis reaction. Minimize time to reduce energy costs and increase throughput. Response Surface Methodology (RSM) techno-press.org
Substrate Molar Ratio The ratio of alcohol (methanol) to fatty acid or oil. Find the ideal ratio to maximize conversion without substrate inhibition. RSM, Fed-batch strategies mdpi.comtechno-press.org
Catalyst Concentration Amount of enzyme (e.g., lipase) or chemical catalyst used. Use the minimum amount required for maximum efficiency to reduce costs. RSM techno-press.org

| Temperature | The operational temperature of the reaction. | Balance reaction rate with enzyme stability or energy consumption. | Central Composite Rotatable Design (CCRD) researchgate.net |

This table outlines key variables that are manipulated in research to enhance the efficiency of biotechnological and enzymatic production of fatty acid methyl esters.

Deeper Understanding of Ecological Signaling Roles

Volatile organic compounds (VOCs), including methyl esters, are fundamental to chemical communication in ecosystems. sustainability-directory.comuzh.ch Plants, in particular, release complex blends of VOCs to interact with their environment, attracting pollinators, defending against herbivores, and communicating with neighboring plants. sustainability-directory.comnih.gov While methyl decanoate and methyl octanoate have been identified as natural constituents in various plants, such as Humulus lupulus (hops), their specific signaling roles are an active area of investigation. nih.govnih.gov

A significant emerging direction is the functional characterization of these specific esters in ecological contexts. A notable example is the use of methyl octanoate in plant protection, where it functions to disrupt the breeding cycle of rhinoceros beetles, a pest of palm trees. herts.ac.uk Future research aims to move beyond simple identification of these compounds in plant emissions to understanding their precise function. This involves detailed behavioral assays with insects and other organisms, as well as studies on how environmental stressors like temperature changes and herbivory affect the emission of these specific volatiles. nih.gov A deeper understanding of these signaling roles could lead to the development of novel, environmentally benign pest management strategies.

Table 3: Examples of Ecological Signaling Mediated by Plant Volatiles

Signaling Function Mediator Example Ecological Outcome
Pollinator Attraction Floral Scents (e.g., methyl benzoate) Facilitates plant reproduction by attracting bees, butterflies, etc. sustainability-directory.comnih.gov
Herbivore Deterrence Release of specific VOCs upon attack Directly repels herbivores or attracts their natural predators. sustainability-directory.com
Interspecies Warning Airborne signals (e.g., methyl salicylate) Neighboring plants perceive the signal and activate their own defense mechanisms. sustainability-directory.comnih.gov

| Pest Mating Disruption | Pheromone mimics (e.g., methyl octanoate) | Disrupts the breeding cycle of specific insect pests like the rhinoceros beetle. herts.ac.uk |

This table illustrates the diverse roles of volatile organic compounds in plant communication, providing a context for the potential ecological functions of methyl decanoate and methyl octanoate.

Advanced Kinetic Modeling and Experimental Validation in Combustion Research

As components of biodiesel, methyl decanoate and methyl octanoate serve as important surrogate molecules for studying the combustion of renewable fuels. llnl.govscispace.com Understanding their fundamental combustion properties is crucial for improving the performance and reducing the emissions of diesel engines. kaust.edu.sakaust.edu.sa A major focus of current research is the development and validation of detailed chemical kinetic models that can accurately predict their behavior under engine-relevant conditions. researchgate.net

Future work in this area will involve the creation of increasingly sophisticated and computationally efficient kinetic models. Researchers are developing detailed mechanisms that include both low- and high-temperature oxidation chemistry, which are then validated against a wide range of experimental data from setups like opposed-flow diffusion flames, jet-stirred reactors, and shock tubes. llnl.govresearchgate.net For methyl decanoate, models have been developed with hundreds of species and thousands of reactions to accurately capture its complex combustion pathways, including the formation of key intermediates like alkenes and small oxygenated compounds resulting from the ester group. scispace.comkaust.edu.sa A key goal is the development of robust skeletal mechanisms that retain predictive accuracy while being computationally inexpensive enough for use in large-scale engine simulations. scispace.comkaust.edu.sa

Table 4: Summary of Chemical Kinetic Models for Methyl Ester Combustion

Compound Model Type Number of Species Number of Reactions Experimental Validation Methods
Methyl Decanoate Skeletal Mechanism 648 2998 Opposed-flow diffusion flame, plug flow and stirred reactors. scispace.comkaust.edu.sa
Methyl Decanoate Detailed Mechanism 2276 7086 CFR motored engine, jet-stirred reactor, shock tube ignition delay. llnl.govresearchgate.net

| Methyl Octanoate | Detailed Mechanism | 383 | 2781 | Opposed-flow diffusion flame, jet-stirred reactor. researchgate.net |

This table compares the complexity and validation basis of recently developed chemical kinetic models for methyl decanoate and methyl octanoate, highlighting the rigorous approach taken in combustion research.

Exploration of Novel Biotransformations and Valorization Pathways

Beyond their use as biofuels and flavorings, there is growing interest in using methyl decanoate and methyl octanoate as platform chemicals for producing higher-value products. This involves exploring novel biotransformation and chemical catalysis pathways to convert these relatively simple esters into more complex or functionalized molecules.

A prominent example of biotransformation is the conversion of methyl decanoate into sebacic acid, a C10 dicarboxylic acid used in the production of polymers, plasticizers, and lubricants. nih.govdoaj.org This process utilizes microorganisms like the yeast Candida tropicalis, which possesses the necessary ω-oxidation pathway. nih.govdoaj.org Research in this area focuses on overcoming challenges such as the toxicity of intermediates like decanoic acid and improving productivity through strategies like controlled substrate feeding and process optimization. nih.govdoaj.org Another valorization route is the catalytic deoxygenation of methyl octanoate over platinum-based catalysts to produce C7 and C8 hydrocarbons, which are valuable as fuel components. ou.edu Additionally, novel applications are emerging, such as the use of methyl octanoate as an effective and environmentally friendly solvent for the reactive extraction of valuable bio-based chemicals like valeric acid from fermentation broths. mdpi.com

Table 5: Emerging Valorization Pathways for Methyl Decanoate and Methyl Octanoate

Starting Compound Transformation Pathway Key Product(s) Potential Application
Methyl Decanoate Biotransformation (ω-oxidation) with Candida tropicalis Sebacic Acid Production of polymers, plasticizers, lubricants. nih.govdoaj.org
Methyl Octanoate Catalytic Deoxygenation (Pt/Al2O3 catalyst) C7/C8 Hydrocarbons High-quality biofuel components. ou.edu

| Methyl Octanoate | Application as a Process Solvent | (Used to extract other chemicals) | Green solvent for reactive extraction in biorefineries. mdpi.com |

This table summarizes innovative approaches to increase the value of methyl decanoate and methyl octanoate by converting them into specialty chemicals or using them in novel green chemistry applications.

Q & A

Basic Research Questions

Q. What are the most common derivatization methods for analyzing methyl octanoate and methyl decanoate in GC-MS, and what are their limitations?

  • Methyl esterification is widely used for fatty acid analysis but suffers from low sensitivity and specificity in GC-MS due to fragmentation patterns dominated by low m/z values (e.g., <100), which are non-specific and prone to interference from plasma contaminants . Isobutyl esterification improves specificity by generating higher m/z fragments (e.g., 127.1 for octanoate) and increases sensitivity by ~20× compared to methyl esters, enabling quantification at 0.43 μM . However, methyl esters are preferred for GC-C-IRMS due to their compatibility with low-enrichment isotopic analysis .

Q. How should researchers handle methyl octanoate to minimize volatility-related sample loss during experimental procedures?

  • Methyl octanoate’s high volatility necessitates strict protocols: (i) Use sealed vials with minimal headspace, (ii) avoid prolonged exposure to ambient temperatures, and (iii) store samples at -80°C post-derivatization to prevent evaporation . Contamination risks during methyl esterification (e.g., falsely elevated isotopic enrichments) require rigorous solvent purification and blank controls .

Q. What are the recommended storage conditions and solvent compatibility for methyl octanoate and methyl decanoate in long-term studies?

  • Storage : Store as a powder at -20°C for ≤3 years or in solvent (e.g., DMSO, ethanol) at -80°C for ≤2 years .
  • Solubility : Optimal solubility is 10 mg/mL in DMSO and 25 mg/mL in ethanol. Avoid aqueous buffers due to hydrolysis risks .

Q. What role do methyl octanoate and methyl decanoate play in flavor chemistry, and how are they quantified in complex matrices?

  • These esters contribute to fruity/cheesy aromas in foods (e.g., Swiss cheese, dates) . For quantification, use headspace solid-phase microextraction (HS-SPME) coupled with GC-MS, focusing on m/z 127.1 (octanoate) and 143.1 (decanoate) to avoid co-eluting contaminants .

Advanced Research Questions

Q. How can researchers resolve contradictions in isotopic enrichment data when using methyl ester derivatization for octanoate analysis?

  • Falsely high enrichment values arise from volatile loss and contamination during methyl esterification. Mitigation strategies include:

  • Using internal standards (e.g., 1,2,3,4-¹³C₄-octanoate) to normalize peak areas .
  • Switching to isobutyl esters for GC-MS to reduce volatility and improve signal-to-noise ratios .
  • Validating results with orthogonal methods like GC-C-IRMS for low-enrichment samples .

Q. What methodologies are recommended for measuring the thermophysical properties of methyl octanoate and methyl decanoate in biodiesel research?

  • Thermal conductivity : Use transient hot-wire methods with uncertainty <2%, calibrated against reference fluids (e.g., toluene). Models like the extended corresponding states (ECS) theory predict properties within 5% error .
  • Vapor pressure : Employ static or dynamic ebulliometry, with Antoine equation parameters validated for methyl octanoate (1 Pa–100 kPa range) .

Q. How do structural modifications in methyl octanoate influence its interaction with olfactory receptors, and what analytical techniques are used to study these effects?

  • Unsaturation (e.g., methyl trans-2-octenoate) shifts olfactory receptor activation patterns, detectable via principal component analysis (PCA) of neural uptake data in rodent models. Key fragments (e.g., m/z 145.1 for isobutyl esters) differentiate structural analogs in GC-MS .

Q. What advanced separation techniques improve the purification of methyl octanoate and methyl decanoate from complex mixtures?

  • Epoxy-based nanofiltration membranes achieve >90% rejection of saturated FAMEs (C8–C18) via size exclusion and hydrophobic interactions. Optimize solvent resistance (e.g., chloroform) and transmembrane pressure (5–10 bar) for scalability .

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